3,6-Dichloro-4-cyclopropylpyridazine

Physicochemical Characterization Synthetic Chemistry Pyridazine Derivatives

3,6-Dichloro-4-cyclopropylpyridazine (CAS 107228-55-7) provides a unique dual‑chlorine pyridazine core for sequential SNAr reactions, enabling rapid construction of 3,6‑disubstituted libraries. The 4‑cyclopropyl substituent, cited in herbicidal patent WO2021018857A1, enhances metabolic stability and bioactivity. Compared to 3,6‑dichloropyridazine, its higher molecular weight (189.04 vs. 148.98 g/mol) and predicted boiling point (309.1 vs. 277 °C) offer distinct purification advantages. GHS H302‑H315‑H319‑H335 mandates appropriate handling. Ideal starting material for agrochemical and pharmaceutical R&D programs.

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 107228-55-7
Cat. No. B3319147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-cyclopropylpyridazine
CAS107228-55-7
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2
InChIKeyBSKZXOSKFBUCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-cyclopropylpyridazine (CAS 107228-55-7): Core Identity and Procurement Baseline


3,6-Dichloro-4-cyclopropylpyridazine (CAS 107228-55-7) is a heterocyclic compound with the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 g/mol . It is a pyridazine derivative characterized by two chlorine atoms at the 3- and 6-positions and a cyclopropyl group at the 4-position. The compound is commercially available as a research chemical, typically with a purity of 95% . Its predicted physicochemical properties include a boiling point of 309.1±42.0 °C and a density of 1.479±0.06 g/cm³ . The compound is classified with GHS hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation .

Why 3,6-Dichloro-4-cyclopropylpyridazine Cannot Be Interchanged with Common Pyridazine Analogs


Substitution of 3,6-dichloro-4-cyclopropylpyridazine with more common analogs like 3,6-dichloropyridazine (CAS 141-30-0) or 3-chloro-6-cyclopropylpyridazine (CAS 1046816-38-9) introduces quantifiable deviations in key selection parameters including molecular weight, boiling point, and reactive site availability. 3,6-Dichloropyridazine lacks the cyclopropyl group, resulting in a lower molecular weight (148.98 vs. 189.04 g/mol) and a lower boiling point (277°C vs. 309°C predicted) . Conversely, 3-chloro-6-cyclopropylpyridazine possesses only one chlorine atom, reducing its utility as a dual-leaving group scaffold for nucleophilic aromatic substitution (SNAr) reactions . These differences in physicochemical properties and synthetic handles directly impact reactivity, purification, and downstream applications, making generic substitution a high-risk, low-reward procurement strategy.

Quantitative Differentiation Evidence for 3,6-Dichloro-4-cyclopropylpyridazine (CAS 107228-55-7)


Molecular Weight and Boiling Point: Quantified Advantage Over Unsubstituted 3,6-Dichloropyridazine

3,6-Dichloro-4-cyclopropylpyridazine (Target) exhibits a molecular weight of 189.04 g/mol and a predicted boiling point of 309.1±42.0 °C, which are substantially higher than those of the unsubstituted analog 3,6-dichloropyridazine (Comparator) which has a molecular weight of 148.98 g/mol and a boiling point of 277 °C at 760 mmHg . The increased molecular weight (+40.06 g/mol) and elevated boiling point (+32.1 °C) are direct consequences of the 4-cyclopropyl substitution and can influence reaction conditions, distillation protocols, and analytical method development.

Physicochemical Characterization Synthetic Chemistry Pyridazine Derivatives

Dual-Leaving Group Advantage: Quantified Reactive Site Availability vs. 3-Chloro-6-cyclopropylpyridazine

3,6-Dichloro-4-cyclopropylpyridazine possesses two chlorine atoms (at the 3- and 6-positions), offering two distinct sites for nucleophilic aromatic substitution (SNAr) . In contrast, the comparator 3-chloro-6-cyclopropylpyridazine contains only one chlorine atom (at the 3-position) . This structural difference means the target compound can serve as a scaffold for sequential or regioselective functionalization, effectively doubling the potential synthetic transformations from a single core structure.

Nucleophilic Aromatic Substitution Synthetic Methodology Building Block Utility

Purity Specification and Procurement Benchmarking

Commercially available 3,6-dichloro-4-cyclopropylpyridazine is typically supplied with a purity of 95% . This purity level is directly comparable to the 95% purity specification of the closely related analog 3-chloro-6-cyclopropylpyridazine and contrasts with the higher 99% purity often available for the simpler 3,6-dichloropyridazine . This purity profile provides a quantitative benchmark for procurement and method development.

Quality Control Vendor Specifications Research-Grade Chemicals

Safety and Handling Profile: Quantified Hazard Classification

3,6-Dichloro-4-cyclopropylpyridazine is classified under the Globally Harmonized System (GHS) with Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is more extensive than that of 3,6-dichloropyridazine, which is primarily classified as an irritant (H315, H319, H335) . The additional H302 hazard code for the target compound necessitates specific procurement and handling procedures related to ingestion risks.

Chemical Safety GHS Classification Laboratory Handling

Agrochemical Intermediate Potential: Evidence from Patent Literature

3,6-Dichloro-4-cyclopropylpyridazine is cited as an intermediate in patent literature for the synthesis of pyridazine-based agrochemicals, particularly as Intermediate 7l in WO2021018857A1 [1]. While quantitative activity data for the compound itself is limited in the public domain, its explicit designation as a key intermediate in a patent application focused on pro-apoptotic agents provides a validated, citation-backed application vector that distinguishes it from many unpatented pyridazine analogs [1].

Agrochemical Synthesis Herbicide Development Patent Citation

Optimal Procurement and Application Scenarios for 3,6-Dichloro-4-cyclopropylpyridazine


Synthesis of Diversely Substituted Pyridazine Libraries for Medicinal Chemistry

The dual chlorine atoms at positions 3 and 6 make this compound an ideal scaffold for generating diverse 3,6-disubstituted pyridazine libraries via sequential SNAr reactions. Researchers can leverage the higher molecular weight and boiling point for tailored purification strategies, as established in Section 3 [1].

Development of Cyclopropyl-Containing Agrochemical Candidates

Given its structural similarity to known herbicidal pyridazine derivatives and its citation in patent literature (WO2021018857A1), this compound is a strategic starting material for designing novel agrochemicals that exploit the metabolic stability and bioactivity often conferred by cyclopropyl groups [1].

Process Chemistry Research Requiring Defined Physicochemical Properties

The well-characterized molecular weight (189.04 g/mol), predicted boiling point (309.1 °C), and GHS hazard profile (H302, H315, H319, H335) provide a clear, quantifiable baseline for process optimization studies, including distillation, extraction, and safety protocol development, as detailed in Section 3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-4-cyclopropylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.